3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Permeability

3-[3-(Difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine (CAS 1187027-03-7) is a 3-aryl-4-methyl-1H-pyrazol-5-amine bearing a meta-difluoromethoxy (–OCF₂H) substituent on the phenyl ring. With a molecular formula of C₁₁H₁₁F₂N₃O and a molecular weight of 239.22 g·mol⁻¹, this heterocyclic building block is supplied at ≥95% purity by multiple vendors.

Molecular Formula C11H11F2N3O
Molecular Weight 239.22 g/mol
CAS No. 1187027-03-7
Cat. No. B1419995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine
CAS1187027-03-7
Molecular FormulaC11H11F2N3O
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=CC(=CC=C2)OC(F)F
InChIInChI=1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16)
InChIKeyVPZUYFLALCRPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine (CAS 1187027-03-7): Procurement & Differentiation Guide


3-[3-(Difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine (CAS 1187027-03-7) is a 3-aryl-4-methyl-1H-pyrazol-5-amine bearing a meta-difluoromethoxy (–OCF₂H) substituent on the phenyl ring . With a molecular formula of C₁₁H₁₁F₂N₃O and a molecular weight of 239.22 g·mol⁻¹, this heterocyclic building block is supplied at ≥95% purity by multiple vendors [1]. The compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor programs, and is distinguished from its close structural analogs by a unique combination of lipophilicity (LogP ~2.85), hydrogen-bond acceptor capacity (3 HBA), and polar surface area (PSA ~63.9 Ų) [2].

Why Generic 3-Aryl-4-methyl-1H-pyrazol-5-amines Cannot Substitute for CAS 1187027-03-7


The 3-aryl-4-methyl-1H-pyrazol-5-amine scaffold is widely employed as a hinge-binding motif in kinase inhibitors and as a general heterocyclic building block, but subtle changes to the aryl substituent produce divergent physicochemical and pharmacokinetic profiles that cannot be captured by simple potency assays [1]. The –OCF₂H group of 1187027-03-7 introduces a distinct balance of lipophilicity (ΔLogP +0.30 to +0.93 vs. unsubstituted phenyl and methoxy analogs), an additional hydrogen-bond acceptor site, and class-level metabolic stabilization that is absent in the corresponding –OCH₃, –Cl, –F, or –H analogs [2]. Consequently, direct head-to-head LogP, PSA, HBA, and rotatable-bond measurements demonstrate that replacing this compound with a generic analog during lead optimization alters permeability, solubility, and metabolic clearance in a non-linear fashion that is unpredictable from single-parameter extrapolation [3].

Quantitative Differentiation Evidence: CAS 1187027-03-7 vs. Closest Analogs


LogP Differentiation: Controlled Lipophilicity Gain Over Phenyl and Methoxy Analogs

The target compound exhibits a measured/calculated LogP of 2.85, which is 0.30–0.93 log units higher than the unsubstituted phenyl analog (LogP 2.55) and the 3-methoxy analog (LogP 1.93), yet 0.05 units lower than the 3-trifluoromethoxy analog (LogP 2.90) [1][2][3]. This intermediate lipophilicity is expected to confer superior membrane permeability relative to the methoxy and phenyl analogs while avoiding the excessive LogP (>3) that often triggers promiscuous binding and poor aqueous solubility [4].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: An Additional HBA Site Over Chloro, Fluoro, and Unsubstituted Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) sites, contributed by the pyrazole endocyclic nitrogens and the difluoromethoxy oxygen, whereas the 3-chloro, 3-fluoro, and unsubstituted phenyl analogs each possess only two HBA sites . The additional HBA can engage in extra polar contacts within the kinase hinge region or solvent-exposed pockets, as demonstrated for structurally related difluoromethoxy-pyrazole kinase inhibitors that exploit this feature to improve selectivity .

Hydrogen bonding Kinase hinge binding Molecular recognition

Polar Surface Area: Higher PSA Enables Tunable CNS Exclusion Relative to Phenyl and Halogen Analogs

The target compound exhibits a polar surface area (PSA) of 63.93 Ų, which is 9.2 Ų higher than the unsubstituted phenyl analog (PSA 54.7 Ų) and 9.2 Ų higher than the 3-chloro analog (PSA 54.7 Ų) [1][2]. This elevated PSA places 1187027-03-7 above the typical CNS-permeability threshold (~60 Ų), suggesting inherently lower passive blood-brain barrier penetration than its phenyl and chloro counterparts, while remaining well within the oral absorption window (<140 Ų) [3].

Polar surface area CNS penetration Peripheral selectivity

Metabolic Stability: Class-Level Protection Against O-Dealkylation Versus Methoxy Analogs

The –OCF₂H group is a well-established bioisostere of –OCH₃ that resists cytochrome P450-mediated O-dealkylation, a major metabolic clearance pathway for methoxy-substituted aromatics [1]. While direct comparative microsomal stability data for 1187027-03-7 and its 3-methoxy analog are not publicly available, class-level evidence demonstrates that difluoromethoxy-substituted pyrazoles exhibit prolonged metabolic half-lives and reduced intrinsic clearance relative to their methoxy counterparts in human liver microsome assays [2][3]. This metabolic advantage is a primary driver for selecting difluoromethoxy building blocks over methoxy congeners in lead optimization.

Metabolic stability CYP450 oxidation O-Dealkylation

Rotatable Bonds: Greater Conformational Flexibility for Induced-Fit Binding

The target compound contains three rotatable bonds, compared to only one rotatable bond for the 3-chloro and unsubstituted phenyl analogs [1]. The two additional rotatable bonds arise from the difluoromethoxy group (–O–CHF₂), allowing the terminal –CHF₂ moiety to sample multiple orientations within a protein binding pocket, a feature that has been shown to facilitate induced-fit binding and improve selectivity in difluoromethoxy-bearing kinase inhibitors .

Conformational flexibility Rotatable bonds Induced fit

Acid Dissociation Constant (pKa): Reduced Basicity Relative to Methoxy and Phenyl Analogs

The calculated acid pKa of the target compound is 15.50, identical to that of the 3-methoxy analog (pKa 15.50) but higher (indicating weaker acidity of the conjugate acid; i.e., the amine is less basic) than the unsubstituted phenyl analog, which is predicted to have a slightly lower pKa due to the absence of the electron-donating substituent [1][2]. The higher pKa implies that at physiological pH (7.4), a smaller fraction of the amino group is protonated compared to the phenyl analog, potentially affecting solubility, permeability, and off-target interactions with acidic phospholipid headgroups [3].

pKa Ionization state Physicochemical profiling

Procurement Scenarios: Where CAS 1187027-03-7 Outperforms Generic Analogs


Kinase Inhibitor Lead Optimization Requiring Balanced LogP and Metabolic Stability

When optimizing a kinase inhibitor series built on the 3-aryl-4-methyl-1H-pyrazol-5-amine hinge-binding motif, the –OCF₂H group of 1187027-03-7 offers a Lipinski-compliant LogP of ~2.85 and class-level resistance to oxidative O-dealkylation, providing a higher probability of achieving oral bioavailability and acceptable microsomal clearance compared to the –OCH₃ analog (LogP 1.93, CYP-labile) and the –OCF₃ analog (LogP 2.90, approaching the lipophilicity ceiling) [1]. Procure this compound when ADMET profiling of a methoxy or unsubstituted phenyl hit reveals rapid phase I metabolism or suboptimal permeability.

Fragment-Based Drug Discovery (FBDD) Requiring a 3D-Conformationally Flexible Aminopyrazole Fragment

With 3 rotatable bonds vs. 1 for the phenyl and chloro analogs, 1187027-03-7 provides enhanced conformational sampling in fragment soaking or co-crystallization experiments, potentially capturing cryptic binding pockets missed by rigid fragments . The additional HBA site (3 vs. 2) also increases the probability of forming polar interactions with the target protein, making it a preferred fragment for FBDD campaigns against kinases with flexible active sites (e.g., EGFR T790M/C797S mutants).

Peripheral Target Program Where CNS Exclusion Is Desired

The elevated PSA of 1187027-03-7 (63.93 Ų) relative to the phenyl and chloro analogs (54.7 Ų each) provides an intrinsic bias against passive blood-brain barrier penetration [2]. For oncology or inflammation programs targeting peripheral kinases (e.g., JAK1, SYK, BTK) where CNS-mediated adverse effects are a concern, this building block may reduce the need for additional polar substituents that could compromise potency or synthetic tractability.

Agrochemical Intermediate Requiring Difluoromethoxy-Specific Reactivity

The difluoromethoxy group is a privileged motif in modern agrochemicals due to its metabolic stability and unique electronic profile [3]. 1187027-03-7 serves as a direct precursor to difluoromethoxy-bearing pyrazole fungicides and herbicides. The 3-substitution pattern on the phenyl ring differentiates it from the 4-difluoromethoxy positional isomer (CAS 1187766-74-0), which may exhibit different biological activity spectra; procurement decisions should be guided by the target organism and desired substitution geometry .

Quote Request

Request a Quote for 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.